![molecular formula C12H14FN B1524701 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1126823-41-3](/img/structure/B1524701.png)
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
“7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is a chemical compound with the CAS Number: 1126823-41-3 . It has a molecular weight of 191.25 .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been a subject of research due to their pharmacological importance . The synthesis process can be cumbersome due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone has been employed for the synthesis .Molecular Structure Analysis
The molecular formula of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is C12H14FN . The InChI code is 1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” include a molecular weight of 191.25 .Scientific Research Applications
Synthesis of Dihydroquinolines
The compound 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), which is structurally similar to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, has significant pharmacological importance . However, its scalable synthesis has always been challenging due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . The compound is synthesized through the heterogeneous catalytic condensation of aniline with acetone .
Pharmacological Applications
Dihydroquinolines and their derivatives, including TMQ, are found in a wide variety of natural products and display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Industrial Antioxidant
Apart from pharmacological applications, TMQ is also considered a very important and effective industrial antioxidant in rubber technologies . It is also employed in preserving animal nutriments and vegetable oils .
Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, including 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, coupled with the development of new techniques, have boosted their investigation in various research areas .
Drug Discovery
Fluorescent probes, including 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .
Subcellular Localization Studies
The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .
properties
IUPAC Name |
7-fluoro-2,2,4-trimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZTCUTBNTDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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